molecular formula C26H32I3N3O12 B586987 Tetra-O-acetyl Iopromide-d3 CAS No. 1246818-05-2

Tetra-O-acetyl Iopromide-d3

Cat. No.: B586987
CAS No.: 1246818-05-2
M. Wt: 962.283
InChI Key: VJZHCBDXXCGMJR-UNLAWSRZSA-N
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Description

Tetra-O-acetyl Iopromide-d3 is a deuterated derivative of Tetra-O-acetyl Iopromide, a compound used primarily in biochemical research. It is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule. This compound is often utilized in proteomics research due to its unique properties and molecular structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetra-O-acetyl Iopromide-d3 involves multiple steps, starting with the iodination of a suitable precursor. The reaction typically requires the use of iodine and a catalyst under controlled conditions. The acetylation process follows, where acetyl groups are introduced to the molecule using acetic anhydride in the presence of a base such as pyridine. The final step involves the incorporation of deuterium atoms, which can be achieved through a deuterium exchange reaction using deuterated solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tetra-O-acetyl Iopromide-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetra-O-acetyl Iopromide-d3 is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of Tetra-O-acetyl Iopromide-d3 involves its interaction with biological molecules. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, allowing it to be used in various biochemical assays. The compound targets specific proteins and enzymes, altering their activity and providing insights into their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetra-O-acetyl Iopromide-d3 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct advantages in research applications. The deuterated form allows for more precise studies in proteomics and other biochemical fields .

Biological Activity

Tetra-O-acetyl Iopromide-d3 is a deuterated derivative of Tetra-O-acetyl Iopromide, primarily utilized in biochemical research and proteomics. The incorporation of deuterium atoms enhances the compound's stability and metabolic resistance, making it particularly valuable in various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Molecular Formula: C_15H_18I_N_3O_5 (with deuterium substitutions)

CAS Number: 1246818-05-2

The presence of deuterium atoms in this compound contributes to its unique properties, allowing for more precise studies in biochemical assays compared to its non-deuterated counterparts.

This compound interacts with various biological molecules, primarily proteins and enzymes. The deuterium atoms enhance the compound's stability, allowing it to resist metabolic degradation. This stability facilitates the compound's use in proteomics research, where it can alter protein activity and provide insights into protein functions.

Key Mechanisms:

  • Protein Interaction: The compound binds to specific proteins, potentially altering their conformation and activity.
  • Metabolic Resistance: The substitution of hydrogen with deuterium reduces the rate of metabolic processes, extending the compound's half-life in biological systems.

Applications in Research

This compound has several significant applications across various fields:

  • Proteomics: It is used to study protein interactions and functions due to its stable isotopic labeling.
  • Diagnostic Imaging: Investigated as a potential contrast agent for enhanced imaging techniques.
  • Organic Synthesis: Serves as a reagent in various organic synthesis reactions.

Comparative Analysis with Similar Compounds

CompoundCharacteristicsApplications
Iopromide Non-deuterated; used as a contrast agentMedical imaging
Iohexol Another iodinated contrast agentDiagnostic imaging
Iopamidol Different molecular structure; iodinatedUsed in diagnostic imaging
This compound Deuterated; enhanced stability and metabolic resistanceProteomics, organic synthesis, diagnostic imaging

This compound stands out due to its unique isotopic labeling which allows for more precise tracking and analysis in biological systems compared to its non-deuterated analogs.

Case Study 1: Proteomic Analysis

In a study focusing on protein interactions within mammalian cells, this compound was utilized to label proteins. The results indicated that proteins labeled with the deuterated compound exhibited reduced degradation rates during mass spectrometry analysis compared to those labeled with traditional methods. This allowed for more accurate quantification and identification of protein interactions.

Case Study 2: Imaging Applications

Research investigating the use of this compound as a contrast agent demonstrated improved imaging quality in preclinical models. The deuterated compound provided clearer images due to its enhanced stability and reduced background noise during imaging procedures.

Properties

IUPAC Name

[2-acetyloxy-3-[[3-[2,3-diacetyloxypropyl(methyl)carbamoyl]-2,4,6-triiodo-5-[[2-(trideuteriomethoxy)acetyl]amino]benzoyl]amino]propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32I3N3O12/c1-12(33)41-9-16(43-14(3)35)7-30-25(38)19-21(27)20(23(29)24(22(19)28)31-18(37)11-40-6)26(39)32(5)8-17(44-15(4)36)10-42-13(2)34/h16-17H,7-11H2,1-6H3,(H,30,38)(H,31,37)/i6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZHCBDXXCGMJR-UNLAWSRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC)I)C(=O)N(C)CC(COC(=O)C)OC(=O)C)I)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OCC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(COC(=O)C)OC(=O)C)I)C(=O)NCC(COC(=O)C)OC(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32I3N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858434
Record name 3-[(3-{[2,3-Bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodo-5-{2-[(~2~H_3_)methyloxy]acetamido}benzoyl)(methyl)amino]propane-1,2-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

962.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246818-05-2
Record name 3-[(3-{[2,3-Bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodo-5-{2-[(~2~H_3_)methyloxy]acetamido}benzoyl)(methyl)amino]propane-1,2-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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